molecular formula C7H17ClN2O2S B1415863 N-Methyl-1-piperidin-4-ylmethanesulfonamide hydrochloride CAS No. 2059938-21-3

N-Methyl-1-piperidin-4-ylmethanesulfonamide hydrochloride

Cat. No. B1415863
CAS RN: 2059938-21-3
M. Wt: 228.74 g/mol
InChI Key: OSMVFSFIRDZXLN-UHFFFAOYSA-N
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Description

“N-Methyl-1-piperidin-4-ylmethanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 1148003-96-6 . It has a molecular weight of 228.74 . The IUPAC name for this compound is N-methyl-N-(4-piperidinyl)methanesulfonamide hydrochloride .


Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been a subject of considerable interest . Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of position isomeric piperidones and their derivatives has been explored .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H16N2O2S.ClH/c1-9(12(2,10)11)7-3-5-8-6-4-7;/h7-8H,3-6H2,1-2H3;1H . The InChI key is BCMHLEZFOVZSLM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Selective Ligand Design

N-alkylation of sulfonamide in arylsulfonamide derivatives of (aryloxy)ethyl piperidines is a strategy for designing selective ligands, particularly 5-HT7 receptor antagonists or multifunctional agents. This approach has potential for treating complex diseases through a polypharmacological approach. The findings highlight the therapeutic potential of N-alkylated arylsulfonamides for CNS disorders (Canale et al., 2016).

Development of Human Beta(3) Agonists

A series of (4-piperidin-1-yl)-phenyl sulfonamides has been synthesized and evaluated for activity on the human beta(3)-adrenergic receptor. These compounds have shown promise as potent full agonists at the beta(3) receptor, indicating potential for therapeutic applications in related disorders (Hu et al., 2001).

Antimicrobial Activity

1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have shown significant antimicrobial activity against various bacterial and fungal pathogens, particularly those affecting tomato plants. This highlights the potential of these derivatives in agricultural applications to control plant diseases (Vinaya et al., 2009).

Anti-acetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity. Certain compounds in this series have shown potent inhibitory effects on acetylcholinesterase, suggesting potential applications in the treatment of conditions like Alzheimer's disease (Sugimoto et al., 1990).

CCR5 Receptor Antagonists as Anti-HIV Agents

Studies on CCR5 antagonists have identified potent compounds with IC50 values as low as 10 nM. These findings are crucial in the development of new treatments for HIV-1, as CCR5 plays a significant role in the infection process (Finke et al., 2001).

Synthesis and Nucleophile-Promoted Cyclizations

The synthesis and reactivity of various piperidine derivatives, including (E)-1-benzyl-3-(1-iodoethylidene)piperidine, have been explored. These studies are relevant for developing new synthetic methodologies and understanding reaction mechanisms in organic chemistry (Arnold et al., 2003).

Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists

A series of arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines were synthesized as α1-adrenoceptor antagonists. These compounds displayed high-to-moderate affinity for the α1-adrenoceptor, suggesting their potential in treating conditions like hypertension or prostate enlargement (Rak et al., 2016).

Pharmacophore Modeling for CCR5 Antagonists

Further studies on CCR5 antagonists have led to the development of a pharmacophore model, aiding in the design of more effective drugs against HIV-1 (Finke et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

N-methyl-1-piperidin-4-ylmethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-8-12(10,11)6-7-2-4-9-5-3-7;/h7-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMVFSFIRDZXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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